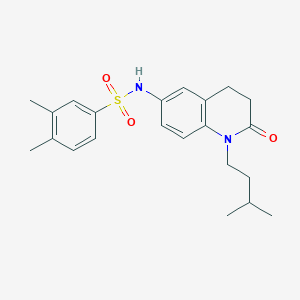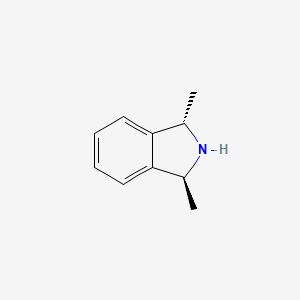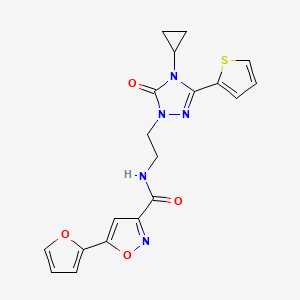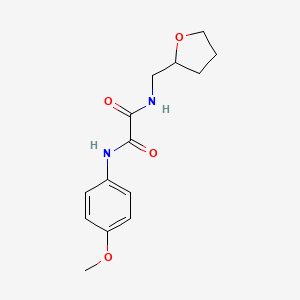
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a chemical entity that appears to be a derivative of tetrahydroquinoline with a sulfonamide group. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives is described in the first paper, where 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones are prepared through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is discussed in the second paper, where the crystal structures of various 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides in complex with carbonic anhydrase isozymes are determined . This suggests that the sulfonamide group in the compound of interest would likely play a key role in its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
The reactivity of the sulfonamide group is not directly addressed in the provided papers. However, sulfonamides are known to be versatile in chemical reactions, often serving as inhibitors for enzymes like carbonic anhydrases, as indicated by the binding potencies of the synthesized compounds in the second paper .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Structural Insights and Inhibitor Design
Isoquinolinesulfonamides, structurally related to the compound , have been identified as inhibitors of human carbonic anhydrases (hCAs), with selectivity towards therapeutically relevant isozymes. Crystallographic studies have provided detailed insights into the binding modes of these inhibitors, facilitating the design of selective inhibitors for hCAs associated with cancer and neurological disorders (Mader et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Research on isoquinolinesulfonamides has also revealed their potential as potent inhibitors of protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications in cancer, cardiovascular diseases, and neurological disorders (Hidaka et al., 1984).
Antimicrobial Activity
Tetrahydroquinoline derivatives have exhibited significant antimicrobial activities. Synthesis and characterization of novel derivatives have shown enhanced antimicrobial properties compared to the parent compounds, suggesting their potential in developing new antimicrobial agents (Vanparia et al., 2010).
Antitumor Agents
The synthesis of novel tetrahydroquinoline derivatives bearing sulfonamide moiety has been explored for their antitumor activities. Some derivatives have demonstrated potent efficacy, surpassing that of known drugs like Doxorubicin, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).
Fluorescence and Spectroscopic Applications
Isoquinoline derivatives have been developed as fluorescent zinc sensors, illustrating the versatility of these compounds in biochemical and analytical applications. The introduction of isoquinoline into the ligand structure affords fluorescence upon zinc-ion binding, which can be utilized in detecting and quantifying metal ions in biological systems (Mikata et al., 2008).
Propriétés
IUPAC Name |
3,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-21-9-7-19(14-18(21)6-10-22(24)25)23-28(26,27)20-8-5-16(3)17(4)13-20/h5,7-9,13-15,23H,6,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWIARGSIDYUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)
![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)
![4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2533215.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2533218.png)
![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2533222.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)
